N-(2-Methoxybenzyl)-1-naphthalenamine
Description
N-(2-Methoxybenzyl)-1-naphthalenamine is a secondary amine featuring a naphthalene core linked to a 2-methoxybenzyl group via an amine bridge. The 2-methoxybenzyl moiety is notable in psychoactive substances like the NBOMe series (e.g., 25I-NBOMe), where it enhances receptor binding affinity .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]naphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-20-18-12-5-3-8-15(18)13-19-17-11-6-9-14-7-2-4-10-16(14)17/h2-12,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABDNBILCMGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-1-naphthalenamine typically involves the reaction of 1-naphthylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxybenzyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthalenamines.
Scientific Research Applications
N-(2-Methoxybenzyl)-1-naphthalenamine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential neurotoxic effects and its interactions with neurotransmitter receptors.
Medicine: Research has explored its potential as a psychoactive agent and its effects on the central nervous system.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-naphthalenamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to the receptor and mimicking the effects of serotonin. This interaction leads to altered neurotransmitter release and changes in neuronal activity, resulting in its psychoactive effects.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight | Boiling Point (°C) | logP (Predicted) | pKa (Predicted) | Biological Activity |
|---|---|---|---|---|---|
| N-(2-Methoxybenzyl)-1-naphthalenamine | 291.34 | N/A | 3.5 | ~4.5 | Not reported |
| N-(4-Fluorobenzyl)-1-naphthalenamine | 251.30 | 401.0 ± 25.0 | 3.8 | 4.07 | Irritant (Hazard Class Xi) |
| 25I-NBOMe | 413.24 | N/A | 2.9 | 8.2 | 5-HT₂A agonist (EC₅₀ 0.1 nM) |
| N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine | 291.41 | N/A | 4.0 | ~9.0 | Antifungal (IC₅₀ 5–10 µM) |
Table 2. Spectral Data Comparison
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| This compound | Not reported | Not reported |
| N-(4-Fluorobenzyl)-1-naphthalenamine | 7.14–7.27 (m, 5H, Ar-H), 4.38 (q, J=6.8 Hz, 1H) | 2970, 2787, 1229, 796 |
| N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine | 1.56 (d, 3H, CH₃), 2.20 (s, 3H, N-CH₃) | 2970, 2787, 1229, 796 |
Research Findings and Implications
- Antifungal Activity : N-Benzyl derivatives (e.g., 3b , 3c ) show promise against fungal pathogens, suggesting that the target compound’s methoxy group could modulate similar activity through enhanced hydrogen bonding .
- Psychoactive Potential: The NBOMe series highlights the critical role of the 2-methoxybenzyl group in receptor binding; however, the naphthalenamine structure may redirect bioactivity toward non-CNS targets .
- Synthetic Flexibility : Schiff base analogues (e.g., N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine ) demonstrate the feasibility of modifying the amine linkage for specialized applications, such as metal-organic frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
